N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea -

N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea

Catalog Number: EVT-4501428
CAS Number:
Molecular Formula: C17H19ClN6S
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acrizanib (LHA510)

Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and has shown potency and efficacy in rodent models of choroidal neovascularization (CNV). Acrizanib exhibits limited systemic exposure after topical ocular administration and has multiple formulation options. []

Relevance: Although acrizanib has a distinct chemical structure compared to N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea, its relevance lies in its shared target, VEGFR-2. Both compounds target angiogenesis-related pathways, highlighting a potential area of therapeutic overlap. Understanding the structural features that contribute to acrizanib's ocular delivery and efficacy could provide insights for designing related compounds with improved properties. []

PF-06747775

Compound Description: PF-06747775 is an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It exhibits potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. This compound demonstrates desirable pharmacokinetic properties and is currently under evaluation in phase I clinical trials for EGFR-driven non-small cell lung cancer (NSCLC). []

Relevance: While structurally dissimilar to N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea, PF-06747775 showcases the successful development of a targeted cancer therapy through structure-based drug design. This example emphasizes the importance of understanding structure-activity relationships and selectivity profiles for designing effective therapeutic agents. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds was designed based on the tubulin polymerization inhibitory effects of CA-4 analogues and indoles. Several compounds in this series demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. Notably, compound 7d exhibited significant activity against all three cell lines and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that 7d arrested cells in the G2/M phase and inhibited tubulin polymerization similarly to colchicine, indicating its potential as a tubulin polymerization inhibitor. []

Relevance: The compound N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea shares a structural feature with this series: the presence of a pyrazole ring. Although the overall structures differ, the shared pyrazole moiety suggests potential similarities in their binding interactions with biological targets. Further investigation into the structure-activity relationships of these compounds, particularly regarding their interaction with tubulin, could provide valuable insights for developing novel anti-cancer agents. []

TAS-116 (16e)

Compound Description: TAS-116, a pyrazolo[3,4-b]pyridine derivative, is a selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. This compound exhibits oral bioavailability in mice and demonstrated potent antitumor effects in an NCI-H1975 xenograft mouse model without significant toxicity. []

Relevance: Both TAS-116 and N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea belong to the pyrazole-containing compound family. While their structures differ significantly, their shared scaffold suggests potential commonalities in their physicochemical properties and potential for biological activity. Investigating the specific structural features responsible for TAS-116's selectivity towards HSP90 isoforms could offer valuable insights for developing novel HSP90 inhibitors with improved pharmacological profiles. []

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

Compound Description: This compound is a potent inhibitor of cancer cell growth and proliferation. It is currently being investigated for its potential use in the treatment of cancer and other proliferative diseases. []

Relevance: Both (S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide and N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea share a common structural motif: the pyrazole ring. Though their overall structures are distinct, this shared feature suggests potential similarities in their binding affinities and interactions with biological targets. Understanding the structure-activity relationship of this compound, especially regarding its anti-cancer properties, could offer valuable insights for developing novel therapeutic agents. []

Properties

Product Name

N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]thiourea

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-methyl-1-[(1-methylpyrazol-3-yl)methyl]thiourea

Molecular Formula

C17H19ClN6S

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C17H19ClN6S/c1-22(11-15-7-8-23(2)21-15)17(25)20-16-9-19-24(12-16)10-13-3-5-14(18)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,20,25)

InChI Key

OIXSWPQFPSMULF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.